
Fap-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fap-IN-2 is a derivative of a 99mTc-labeled isonitrile-containing fibroblast activation protein inhibitor. This compound is primarily used for tumor imaging due to its ability to target fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts .
Preparation Methods
The synthesis of Fap-IN-2 involves the preparation of technetium-99m-labeled isocyano-containing fibroblast activation protein inhibitor derivatives. The synthetic route includes the reaction of isonitrile-containing precursors with technetium-99m under specific conditions . Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
Fap-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fap-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a probe in chemical reactions to study the behavior of fibroblast activation protein.
Biology: Utilized in the study of cancer biology, particularly in understanding the role of fibroblast activation protein in tumor progression.
Medicine: Employed in tumor imaging to diagnose and monitor cancer
Industry: Used in the development of diagnostic tools and therapeutic agents targeting fibroblast activation protein
Mechanism of Action
Fap-IN-2 exerts its effects by inhibiting fibroblast activation protein, a type II membrane-bound glycoprotein. This inhibition disrupts the enzymatic activity of fibroblast activation protein, which is involved in the degradation of extracellular matrix components and the regulation of tumor microenvironment . The molecular targets include fibroblast activation protein and associated signaling pathways such as the Akt pathway .
Comparison with Similar Compounds
Fap-IN-2 is unique due to its technetium-99m labeling, which enhances its imaging capabilities. Similar compounds include:
FAP-2286: Another fibroblast activation protein inhibitor used for tumor imaging.
FAPI-04: A fibroblast activation protein inhibitor used in positron emission tomography imaging.
FAPI-46: A fibroblast activation protein inhibitor with improved tumor retention.
These compounds share similar mechanisms of action but differ in their labeling and imaging properties, making this compound a distinct and valuable tool in cancer research and diagnostics.
Properties
Molecular Formula |
C24H28F2N6O3 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H28F2N6O3/c25-24(26)13-17(14-27)32(16-24)22(33)15-30-23(34)19-4-5-29-21-3-2-18(12-20(19)21)35-11-1-8-31-9-6-28-7-10-31/h2-5,12,17,28H,1,6-11,13,15-16H2,(H,30,34)/t17-/m0/s1 |
InChI Key |
ZXFWGSFSRPLSRU-KRWDZBQOSA-N |
Isomeric SMILES |
C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
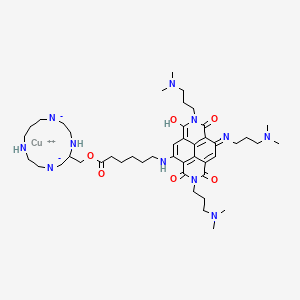


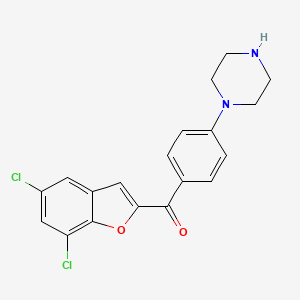
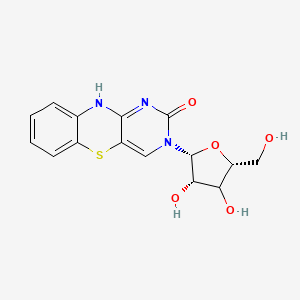
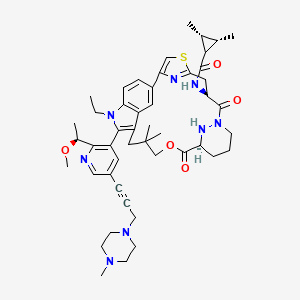
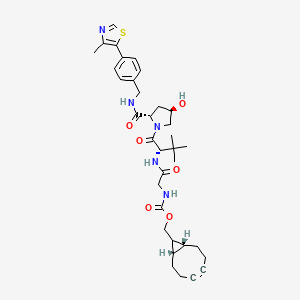

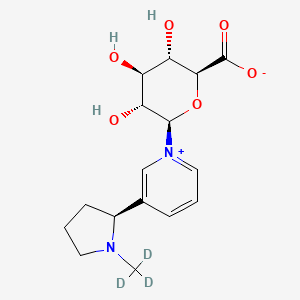

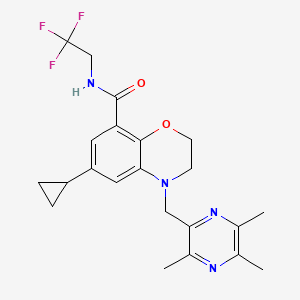
![[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B12385947.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)
